N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a mesitylsulfonyl group, an oxazinan ring, and an oxalamide moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The mesitylsulfonyl group is then introduced via sulfonylation reactions, often using mesitylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the oxalamide moiety, which can be accomplished through the reaction of the intermediate with oxalyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mesitylsulfonyl group can yield sulfone derivatives, while reduction of the oxalamide moiety can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are advantageous.
Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. The mesitylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazinan ring and oxalamide moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is unique due to the combination of its mesitylsulfonyl group, oxazinan ring, and oxalamide moiety. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-13-10-14(2)17(15(3)11-13)29(25,26)22-7-5-8-28-16(22)12-21-19(24)18(23)20-6-9-27-4/h10-11,16H,5-9,12H2,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAXSBRARWCMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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